The mechanism of action of 5,5-dimethyloxepan-2-one in lithographic applications relies on its acid-labile property. [] Upon irradiation with UV light, a photoacid generator present in the resist material releases acid. This acid then catalyzes the ring-opening of 5,5-dimethyloxepan-2-one present in the exposed regions of the polymer film. [] The resulting carboxylic acid groups significantly increase the solubility of the exposed polymer in the developer solution, enabling the development of high-resolution patterns. []
While the provided abstracts do not explicitly detail the physical and chemical properties of 5,5-dimethyloxepan-2-one, its use in lithography suggests certain characteristics. Its incorporation into a norbornene-based copolymer indicates its ability to participate in polymerization reactions. [] The successful development of the resist material using a tetramethylammonium hydroxide solution suggests that the polymer containing 5,5-dimethyloxepan-2-one is initially insoluble or poorly soluble in this developer but becomes readily soluble upon acid-catalyzed ring-opening. []
The primary application of 5,5-dimethyloxepan-2-one, based on the provided abstracts, is in the development of chemically amplified resist materials for ArF lithography. [] Its acid-labile nature allows for the selective modification of the polymer solubility in the presence of an acid catalyst generated by UV light exposure. This property enables the fabrication of high-resolution patterns on substrates, crucial for the manufacturing of microelectronic devices.
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